

Application Note: High-Resolution Trace Element Analysis of Diopside Using LA-ICP-MS

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Compound of Interest

Compound Name: *DIOPTASE*

Cat. No.: *B1173581*

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Abstract

Diopside ($\text{CuSiO}_3 \cdot \text{H}_2\text{O}$), a vibrant emerald-green copper cyclosilicate mineral, is highly valued by collectors and, at times, used as a gemstone. The analysis of its trace element composition provides valuable insights into its geological formation, potential as an indicator for copper deposits, and provenance. This application note details a robust protocol for the quantitative analysis of trace elements in **diopside** using Laser Ablation-Inductively Coupled Plasma-Mass Spectrometry (LA-ICP-MS). This method offers high spatial resolution and low detection limits, making it ideal for analyzing compositional zoning and trace impurities within **diopside** crystals.

Introduction

Diopside is a secondary mineral typically found in the oxidized zones of copper sulfide deposits, often in arid regions. Its formation is associated with other secondary copper minerals like malachite and chrysocolla.^{[1][2][3]} The vibrant green color of **diopside** is due to its copper content.^{[1][3]} While its major elemental composition is well-defined, the incorporation of various trace elements into its crystal lattice can reveal details about the specific geochemical conditions during its formation. These trace element signatures can potentially be used to distinguish **diopside** from different geological localities.

LA-ICP-MS is a powerful microanalytical technique for the direct in-situ analysis of solid materials.^[4] It employs a focused laser beam to ablate a small amount of the sample, which is then transported into an ICP-MS for elemental and isotopic analysis. This technique is particularly well-suited for geological samples due to its high sensitivity, minimal sample

preparation, and the ability to perform spot analyses on specific mineral grains or map the elemental distribution across a sample.[5]

Experimental Protocol

This section provides a detailed protocol for the trace element analysis of **diopase** samples using LA-ICP-MS.

Sample Preparation

Proper sample preparation is crucial for obtaining high-quality data.

- **Sample Selection:** Select **diopase** crystals that are representative of the geological setting. Note any associations with other minerals.
- **Mounting:** Mount the selected **diopase** crystals in epoxy resin blocks. Ensure the crystals are securely embedded.
- **Sectioning and Polishing:** Create a flat, polished surface by grinding and polishing the mounted samples. A final polish with a fine diamond suspension (e.g., 1 μm) is recommended to ensure a smooth surface for laser ablation.
- **Cleaning:** Thoroughly clean the polished mounts in an ultrasonic bath with deionized water to remove any contaminants from the polishing process.
- **Imaging:** Prior to LA-ICP-MS analysis, it is advisable to characterize the samples using optical microscopy and/or Scanning Electron Microscopy (SEM) to identify suitable areas for analysis, avoiding cracks and inclusions.

Instrumentation

The following instrumentation and parameters are recommended for the analysis.

- **Laser Ablation System:** A 193 nm ArF excimer laser is recommended for its efficient ablation of silicate materials.
- **ICP-MS:** A quadrupole or time-of-flight ICP-MS capable of rapid data acquisition is suitable.

- **Carrier Gas:** High-purity helium is used as the carrier gas to transport the ablated aerosol from the sample cell to the ICP-MS, as it improves transport efficiency and sensitivity. Argon is typically mixed with the helium flow before entering the plasma.

LA-ICP-MS Operating Conditions

The following table outlines the typical operating conditions for the LA-ICP-MS system. These may need to be optimized for the specific instrument being used.

Parameter	Recommended Setting
Laser Ablation System	
Wavelength	193 nm
Laser Fluence	3-5 J/cm ²
Repetition Rate	5-10 Hz
Spot Size	30-50 µm
Carrier Gas (He) Flow	0.7-1.0 L/min
ICP-MS	
Plasma Power	1300-1500 W
Plasma Gas (Ar) Flow	14-16 L/min
Auxiliary Gas (Ar) Flow	0.8-1.2 L/min
Dwell Time per Isotope	10-20 ms
Data Acquisition Mode	Time Resolved Analysis (TRA)

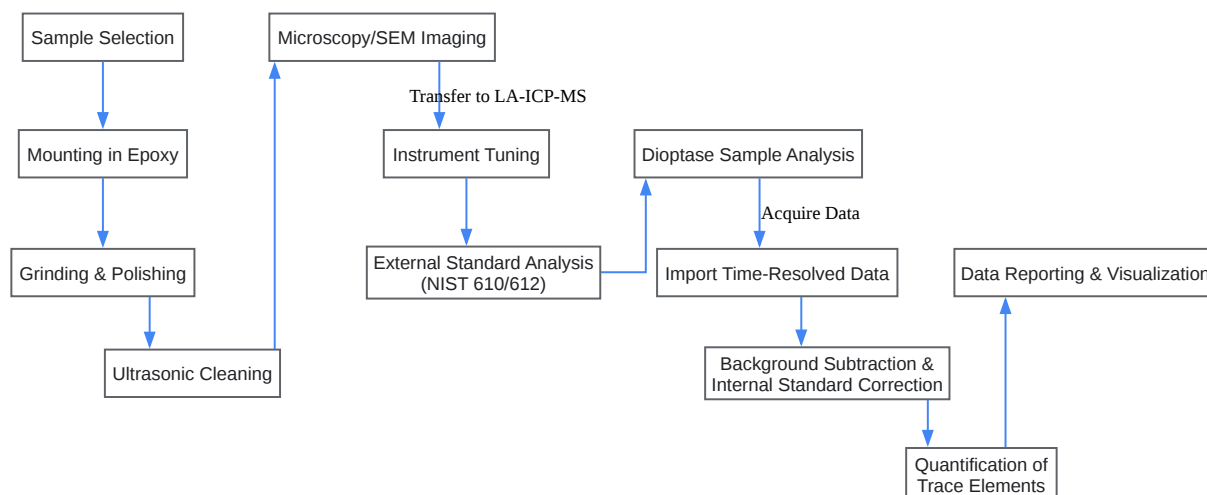
Calibration and Data Processing

- **External Standard:** The NIST SRM 610 and 612 glass standards are commonly used for external calibration in the analysis of silicate minerals due to their well-characterized trace element compositions.[\[4\]](#)

- **Internal Standard:** An internal standard is necessary to correct for variations in ablation yield and instrument drift. For **diopase**, either Copper (Cu) or Silicon (Si) can be used as the internal standard, as their concentrations are stoichiometrically known. The choice of internal standard should be validated for consistency.
- **Data Acquisition:** For each analysis, a background signal is acquired for 20-30 seconds with the laser off, followed by data acquisition with the laser on for 40-60 seconds.
- **Data Processing:** The time-resolved data should be processed using specialized software (e.g., Iolite, Glitter, or similar). This involves selecting the background and signal intervals, performing external calibration against the NIST standards, and applying the internal standard correction to quantify the trace element concentrations.

Experimental Workflow

The following diagram illustrates the logical workflow for the trace element analysis of **diopase** using LA-ICP-MS.



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